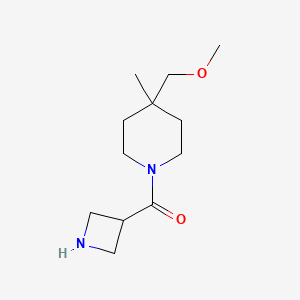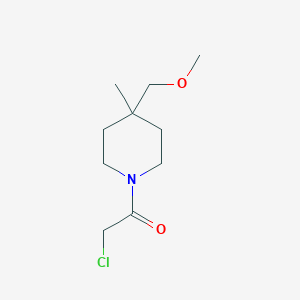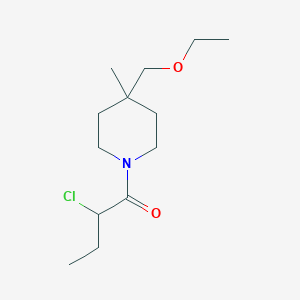
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (CFMPO) is a novel fluorinated analog of the widely used piperidine-based anesthetic. Piperidines are a class of heterocyclic compounds that are used in a variety of applications, including as anesthetics, analgesics, and as a component of some drugs. CFMPO is a new member of the piperidine family that has been developed to improve the potency and safety of anesthetic agents. The aim of
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is not fully understood. It is believed to act as an agonist at certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the modulation of pain, memory, and learning. 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have anti-inflammatory and anti-nociceptive effects. Additionally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been shown to have a mild sedative effect in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one in laboratory experiments. It is not widely available and is relatively expensive. Additionally, it is not approved for use in humans and is not recommended for use in laboratory animals.
Zukünftige Richtungen
The future of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is promising. Further research is needed to better understand the mechanism of action and to determine the potential therapeutic applications of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. Additionally, further research is needed to investigate the effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one on the pharmacokinetics and pharmacodynamics of drugs. Additionally, further research is needed to investigate the effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one on the structure and function of proteins. Finally, further research is needed to investigate the potential toxicological effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been tested in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorinated analogs on anesthetics. It has also been used to study the effects of fluorinated analogs on enzyme activity and receptor binding. Additionally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been used to study the effects of fluorinated analogs on the pharmacokinetics and pharmacodynamics of drugs. Finally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been used to study the effects of fluorinated analogs on the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-8(11)9(14)13-5-3-10(2,7-12)4-6-13/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPNEUVKXYPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















